molecular formula C13H25ClN2O2 B2988533 Tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate;hydrochloride CAS No. 2229328-10-1

Tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate;hydrochloride

Cat. No. B2988533
CAS RN: 2229328-10-1
M. Wt: 276.81
InChI Key: KZLGETDYTPJSNW-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate;hydrochloride is a chemical compound with the CAS Number: 2229328-10-1 . It has a molecular weight of 276.81 . The compound is stored at 4 degrees Celsius and is in powder form . The IUPAC name for this compound is tert-butyl (1- (piperidin-4-yl)cyclopropyl)carbamate hydrochloride .


Synthesis Analysis

The synthesis of similar compounds involves the use of tert-butyl carbamate and a suitable amine . For example, the synthesis of tert-Butylpiperidin-4-ylcarbamate involves dissolving it in dichloromethane, adding 4-Fluorobenzoic acid, 2- (7-Azobenzotriazole) -N, N, N ‘, N’-tetramethyluronium hexafluorophosphate, and N, N-diisopropylethylamine, and carrying out the reaction at 25 ° C for 3 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-13(6-7-13)10-4-8-14-9-5-10;/h10,14H,4-9H2,1-3H3,(H,15,16);1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate;hydrochloride is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 276.81 .

Scientific Research Applications

1. Organic Synthesis and Structural Analysis

  • Tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate derivatives are often utilized in the synthesis of complex organic compounds. For instance, one study describes the synthesis and molecular structure of related compounds, highlighting their significance in organic chemistry (Moriguchi et al., 2014).
  • Additionally, these compounds are used in studying various reactions and interactions in organic chemistry. An example includes the synthesis of spirocyclopropanated analogues of insecticides, demonstrating the chemical versatility of tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate related structures (Brackmann et al., 2005).

2. Development of Pharmaceutical Agents

  • These compounds are instrumental in the development of various pharmaceutical agents. For example, their derivatives are used in the synthesis of p38 MAP kinase inhibitors, which have potential applications in treating diseases like rheumatoid arthritis and psoriasis (Chung et al., 2006).
  • The synthesis of certain tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate derivatives has also been reported in the context of creating lymphocyte function-associated antigen 1 inhibitors, showing its relevance in immunology and oncology research (Li et al., 2012).

3. Material Science and Engineering

  • In material science, these compounds are explored for their properties and potential applications. For instance, research on aluminum and gallium hydrazides, which include related structures, sheds light on their molecular structures and potential applications in material science (Uhl et al., 2016).

4. Biological Activity and Applications

  • Some studies focus on the biological activities of tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate derivatives. For example, research on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate explores its antibacterial and anthelmintic activities, indicating potential biomedical applications (Sanjeevarayappa et al., 2015).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-13(6-7-13)10-4-8-14-9-5-10;/h10,14H,4-9H2,1-3H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLGETDYTPJSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate;hydrochloride

CAS RN

2229328-10-1
Record name tert-butyl N-[1-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride
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